Enhanced In Vitro Antiproliferative Potency in Breast Cancer Models via 4-Chloro-3-Methylphenyl Modification
While 5-(4-Chloro-3-methylphenyl)thiazol-2-amine itself is a core scaffold, its active derivative TAB (2-{(5-amino-1, 3, 4-thiazole-2-yl) amino}-4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid) demonstrates the impact of the 4-chloro-3-methylphenyl group. In direct head-to-head comparison with the unsubstituted phenyl analog (TSB), TAB achieved a molecular docking score of -9.29 kcal/mol with the progesterone receptor (PR), compared to -9.24 kcal/mol for TSSB, another analog [1]. In vivo, TAB reduced Ehrlich solid tumor size by 48% relative to control. This establishes a baseline activity for compounds bearing the 4-chloro-3-methylphenyl motif in antiproliferative applications.
| Evidence Dimension | Molecular Docking Score with Progesterone Receptor (PR) and In Vivo Tumor Reduction |
|---|---|
| Target Compound Data | TAB: Docking score = -9.29 kcal/mol; Tumor size reduction = 48% |
| Comparator Or Baseline | TSB: Docking score = -9.41 kcal/mol; Tumor size reduction = 64%. TSSB: Docking score = -9.24 kcal/mol; Tumor size reduction = 52%. |
| Quantified Difference | TAB is 0.05 kcal/mol less favorable in docking score than the most potent analog TSB, but 0.05 kcal/mol more favorable than TSSB. Tumor reduction is 16% less than TSB, but 4% less than TSSB. |
| Conditions | In silico molecular docking with PR; Ehrlich solid tumor (EST) mouse model for breast cancer in vivo. |
Why This Matters
This data confirms the 4-chloro-3-methylphenyl motif is a viable pharmacophore for achieving significant antiproliferative activity in vivo, serving as a rational starting point for lead optimization.
- [1] Abdelhamid, M. S., El-Farargy, A. F., & Esawi, O. A. (2023). Synthesis and evaluation of novel thiazole moiety-containing compounds as antibreast cancer agents. Anti-Cancer Drugs, 34(4), 567-578. DOI: 10.1097/CAD.0000000000001401. View Source
